7-Chloro-1-naphthonitrile

Description

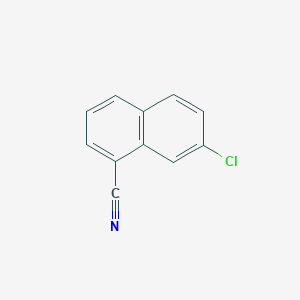

7-Chloro-1-naphthonitrile is an organic compound featuring a naphthalene (B1677914) backbone substituted with a chlorine atom at the 7-position and a nitrile group (-CN) at the 1-position. Its molecular formula is C₁₁H₆ClN. bldpharm.com This structure makes it a subject of interest in various fields, including organic synthesis and materials science.

The specific placement of the chlorine atom and the nitrile group on the naphthalene ring influences the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Researchers are exploring its potential in developing new materials and its role as a scaffold for creating novel compounds with specific properties. For instance, naphthalene derivatives are being investigated for their potential applications in medicinal chemistry, including the development of antiviral and anticancer agents. ontosight.ai

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261454-39-0 bldpharm.com |

| Molecular Formula | C₁₁H₆ClN bldpharm.com |

| Molecular Weight | 187.63 g/mol |

| Appearance | Not specified in search results |

Structure

3D Structure

Properties

IUPAC Name |

7-chloronaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUSJPAEWLGIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261454-39-0 | |

| Record name | 7-chloronaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 1 Naphthonitrile and Its Analogues

Established Synthetic Routes and Mechanistic Investigations

The synthesis of nitriles, including 7-Chloro-1-naphthonitrile, can be achieved through several well-established chemical transformations. These methods generally involve the introduction of the cyano group (-CN) onto a pre-existing molecular framework or the modification of other functional groups to yield the nitrile.

Cyano-Substitution Reactions from Halogenoalkanes

A common and effective method for the synthesis of nitriles is the nucleophilic substitution reaction of halogenoalkanes with cyanide ions. chemguide.co.ukstudymind.co.uk In this reaction, a halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol (B145695). chemguide.co.ukchemguide.co.uk The halogen atom is displaced by the cyanide ion, which acts as a nucleophile, to form the corresponding nitrile. studymind.co.uksavemyexams.com This reaction is significant as it increases the length of the carbon chain by one carbon atom. studymind.co.ukcognitoedu.org

The general reaction can be represented as:

R-X + CN⁻ → R-CN + X⁻

Where R is an alkyl or aryl group and X is a halogen.

The mechanism of this reaction can proceed through either an SN1 or SN2 pathway, depending on the structure of the halogenoalkane. chemguide.co.uk Primary halogenoalkanes typically react via an SN2 mechanism, where the cyanide ion attacks the carbon atom bonded to the halogen in a single, concerted step. youtube.com Tertiary halogenoalkanes, on the other hand, tend to react through an SN1 mechanism, which involves the initial formation of a carbocation intermediate, followed by a rapid attack by the cyanide ion. chemguide.co.uk Secondary halogenoalkanes can react via a mixture of both SN1 and SN2 mechanisms. chemguide.co.uk

It is crucial that the reaction is carried out in an ethanolic solvent, as the presence of water can lead to the formation of alcohols as a side product due to the nucleophilic nature of hydroxide (B78521) ions. chemguide.co.ukyoutube.com

Dehydration Reactions of Amides

Primary amides can be converted to nitriles through dehydration, a reaction that involves the removal of a water molecule. chemistrysteps.comrsc.org This transformation requires the use of strong dehydrating agents. chemistrysteps.commasterorganicchemistry.com Commonly employed reagents for this purpose include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.com

The general reaction is as follows:

R-CONH₂ → R-CN + H₂O

The mechanism of amide dehydration with reagents like SOCl₂ involves an initial nucleophilic attack by the carbonyl oxygen of the amide on the sulfur atom of thionyl chloride. libretexts.org This is followed by a series of steps leading to the elimination of sulfur dioxide and hydrogen chloride, resulting in the formation of the nitrile. libretexts.org Similarly, with POCl₃ and P₂O₅, the carbonyl oxygen is converted into a good leaving group, facilitating its elimination to form the nitrile. chemistrysteps.com

Recent advancements have focused on developing milder and more efficient catalytic methods for amide dehydration. For instance, a copper-hydride catalyzed silylative dehydration of primary amides has been shown to proceed at ambient temperature and tolerate a variety of functional groups. organic-chemistry.org Other studies have explored the use of zinc catalysts in the presence of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and catalytic Appel-type dehydration using oxalyl chloride and triphenylphosphine (B44618) oxide. lboro.ac.ukresearchgate.net

Addition Reactions Involving Aldehydes and Ketones with Hydrogen Cyanide

The addition of hydrogen cyanide (HCN) to aldehydes and ketones is a classic method for the synthesis of α-hydroxynitriles, also known as cyanohydrins. chemguide.co.uklibretexts.orgchemguide.co.uk This reaction proceeds via nucleophilic addition, where the cyanide ion attacks the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk

The general reaction is:

R₂C=O + HCN → R₂C(OH)CN

Due to the highly toxic and gaseous nature of hydrogen cyanide, the reaction is typically carried out by mixing the aldehyde or ketone with a solution of sodium or potassium cyanide in water, to which a small amount of sulfuric acid is added to maintain a pH of about 4-5 for an optimal reaction rate. libretexts.orgchemguide.co.uk This mixture provides a source of both hydrogen cyanide and free cyanide ions, the latter being crucial for initiating the nucleophilic attack. chemguide.co.ukchemguide.co.uk

The mechanism involves the nucleophilic attack of the cyanide ion on the partially positive carbonyl carbon atom. libretexts.orgchemguide.co.uk This leads to the formation of an intermediate alkoxide ion, which is then protonated by a proton source, such as a hydrogen cyanide molecule, water, or hydronium ions present in the slightly acidic solution, to yield the cyanohydrin. libretexts.org

Novel Synthetic Approaches and Derivatization Strategies for Naphthonitrile Scaffolds

The development of new synthetic methods for constructing and functionalizing naphthonitrile frameworks is an active area of research, driven by the importance of these structures in medicinal chemistry and materials science.

Annulation Strategies for Substituted Naphthalenes

Annulation strategies provide a powerful means to construct substituted naphthalene (B1677914) rings from simpler, acyclic, or monocyclic precursors. sci-hub.se These methods often offer high regioselectivity and are based on readily available starting materials. sci-hub.se

Several metal-catalyzed annulation reactions have been developed for the synthesis of substituted naphthalenes. For example, a copper(I)-catalyzed reaction of o-bromobenzaldehydes with β-ketoesters provides access to substituted naphthalenes in a single step. rsc.org Palladium-catalyzed annulation of internal alkynes has also proven to be an efficient method for synthesizing highly substituted naphthalenes and carbazoles. acs.org This process involves arylpalladation of the alkyne, followed by intramolecular Heck olefination and double-bond isomerization. acs.org

Furthermore, a novel rearrangement aromatization of benzo[c]oxepine has been established as a method for preparing β-substituted naphthalenes from 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzene compounds. sci-hub.se This strategy has been extended to synthesize β-cyano, β-sulfonyl, and β-phosphoryl substituted naphthalene derivatives. sci-hub.se The core-annulation of naphthalene diimides (NDIs) is another area of interest, leading to the formation of four-, five-, and six-membered ring annulations with various heteroatomic and carbocyclic derivatives. researchgate.net

Synthesis of β-Enaminonitriles Utilizing this compound as an Intermediate

β-Enaminonitriles are versatile building blocks in organic synthesis, serving as precursors for a wide range of heterocyclic compounds. rsc.orgresearchgate.net The synthesis of β-enaminonitriles can be achieved through the condensation of nitriles. rsc.org

Chemical Reactivity and Transformative Processes of 7 Chloro 1 Naphthonitrile

Nucleophilic Substitution Reactions and Their Scope

The chlorine atom at the C-7 position of 7-Chloro-1-naphthonitrile is susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, an electron-rich nucleophile displaces the chloride ion. wikipedia.orgmasterorganicchemistry.com The naphthalene (B1677914) ring itself, being electron-rich, is generally not prone to nucleophilic attack unless activated by potent electron-withdrawing groups. masterorganicchemistry.com However, the presence of the electron-withdrawing nitrile group can facilitate these substitution reactions.

The scope of nucleophilic substitution on this compound allows for the introduction of various functional groups. For instance, reaction with the anion of chloromethyl p-tolyl sulfone can lead to substitution of the chlorine atom. rsc.org In one study, the reaction of 4-chloro-1-naphthonitrile (B11909584) with this carbanion resulted in the displacement of the chlorine to form a new carbon-carbon bond. rsc.org While this study was on an isomer, it demonstrates the feasibility of such reactions on the chloro-naphthonitrile system. The general form of the reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. masterorganicchemistry.com

| Reactant | Nucleophile | Conditions | Product Type |

| This compound | Generic Nucleophile (Nu:) | Heat, Solvent | 7-Substituted-1-naphthonitrile |

| 4-Chloro-1-naphthonitrile | Anion of chloromethyl p-tolyl sulfone | Bu'OK-DMSO, 20°C | 4-Substituted-1-naphthonitrile |

Electrophilic Aromatic Substitution Reactions on the Naphthalene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. pearson.com In these reactions, an electrophile attacks the electron-rich naphthalene ring, replacing a hydrogen atom. youtube.com The regiochemical outcome of such reactions on substituted naphthalenes is governed by the electronic and steric effects of the substituents already present on the ring. researchgate.net For naphthalene itself, electrophilic attack preferentially occurs at the C-1 (or α) position due to the greater stability of the resulting carbocation intermediate (naphthalenonium ion) compared to attack at the C-2 (or β) position. youtube.comonlineorganicchemistrytutor.com

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. youtube.com When this compound undergoes nitration, the position of the incoming nitro group is directed by the combined influence of the existing chloro and nitrile substituents.

Nitrile Group (-CN): The nitrile group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution on a benzene (B151609) ring. Its strong electron-withdrawing nature reduces the electron density of the aromatic system, making it less reactive towards electrophiles. acs.org

Chloro Group (-Cl): The chlorine atom is also a deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation. acs.org

In the case of this compound, the directing effects of these two groups must be considered in the context of the naphthalene ring system. The nitrile group at C-1 deactivates the entire molecule but will direct incoming electrophiles away from its own ring and towards the other. The chloro group at C-7 is an ortho-, para-director. The positions ortho to C-7 are C-6 and C-8, and the position para is C-5. Therefore, electrophilic attack is most likely to occur at the C-5 or C-8 positions, which are also in the other ring from the deactivating nitrile group. The precise outcome can be influenced by reaction conditions such as temperature and the specific nitrating agent used. rsc.org Studies on substituted naphthalenes have shown that the interplay of inductive and resonance effects, along with steric hindrance, determines the final isomer distribution. researchgate.netle.ac.uk

| Substituent | Position | Electronic Effect | Directing Influence |

| Cyano (-CN) | C-1 | Strong deactivating (electron-withdrawing) | Meta-directing (in benzene); deactivates its ring |

| Chloro (-Cl) | C-7 | Deactivating (inductive), but resonance donor | Ortho, para-directing |

Reduction Chemistry of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can be reduced to a primary amine (-CH2NH2). This transformation is a valuable synthetic tool for introducing an aminomethyl group. allrounder.ai

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. chemistrysteps.comdoubtnut.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize reactive intermediates and protonate the resulting amine. ucalgary.ca

The mechanism involves the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the electrophilic carbon of the nitrile group. chemistrysteps.comdoubtnut.com This initial attack breaks one of the pi bonds of the C≡N triple bond, forming an intermediate imine salt. A second hydride ion then adds to the imine carbon, resulting in a dianionic species which, upon aqueous workup, is protonated to yield the primary amine, 7-chloro-1-(aminomethyl)naphthalene. chemistrysteps.com LiAlH4 is a strong, non-selective reducing agent and will reduce many other functional groups, but it does not typically reduce unactivated alkenes or aromatic rings. organicchemistrydata.org

Reaction Scheme: this compound + LiAlH4 in ether, followed by H2O workup → 7-Chloro-1-(aminomethyl)naphthalene

Transition Metal-Catalyzed Coupling Reactions

The carbon-chlorine bond in this compound provides a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org

Palladium catalysts are widely used to couple aryl halides with a variety of partners. nih.govnih.gov this compound can serve as the electrophilic partner in several such transformations, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edu Reacting this compound with an arylboronic acid would yield a 7-aryl-1-naphthonitrile, creating a biaryl structure. researchgate.net The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst. harvard.edu

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For this compound, this would involve reacting it with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a 7-alkenyl-1-naphthonitrile. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine. organic-chemistry.orgrug.nl Using this method, this compound can be reacted with various amines to produce 7-amino-1-naphthonitrile (B11916528) derivatives. uwindsor.ca The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wuxiapptec.com

Table of Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)2 | Pd(0) catalyst, Base | 7-Aryl-1-naphthonitrile |

| Heck | Alkene (H2C=CHR) | Pd(0) catalyst, Base | 7-Alkenyl-1-naphthonitrile |

| Buchwald-Hartwig | R2NH | Pd(0) catalyst, Ligand, Base | 7-(Dialkylamino)-1-naphthonitrile |

Cyclization and Heterocycle Formation

The structure of this compound serves as a scaffold for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The nitrile group and the chloro-substituted aromatic ring are key functionalities that drive these cyclization reactions.

Intramolecular cyclization offers a powerful strategy for constructing fused ring systems from a single substrate. mdpi.com For molecules like this compound, this can occur through several mechanisms, often involving the nitrile group or the chloro substituent.

One potential pathway is through an intramolecular nucleophilic aromatic substitution (SNAr). In domino reactions of similar substrates, a nucleophilic center introduced into the molecule can attack the electron-deficient aromatic ring at the position of the halogen, leading to ring closure. nih.gov Another possible route involves the annulation of the naphthalene ring. In related cyanonaphthalenes, carbanions have been shown to add to the naphthalene system, initiating a sequence of reactions that result in the formation of a new fused ring, often via an intramolecular SN2 substitution pathway. rsc.org

The specific pathway and resulting product can be controlled by altering reaction conditions such as the base, solvent, and temperature. mdpi.comrsc.org These halogen-induced cyclizations are pivotal in organic synthesis for creating diverse and highly functionalized carbocycles and heterocycles. mdpi.com

The nitrile group of this compound is a versatile functional group for building nitrogen-containing heterocycles. A significant application is in the synthesis of 1,3-selenazoles, a class of compounds recognized for their pharmacological relevance. nih.govmdpi.com The general synthesis of these heterocycles from aromatic nitriles, including the related 1-naphthonitrile, typically involves a two-step process. nih.govthieme-connect.com

First, the nitrile is converted into a primary selenoamide. This transformation is commonly achieved by reacting the nitrile with a selenium-donating reagent. nih.govresearchgate.net A frequently used method involves phosphorus pentaselenide (P₂Se₅) in a mixture of ethanol (B145695) and water. nih.govthieme-connect.com The slow in-situ generation of hydrogen selenide (B1212193) (H₂Se) from this mixture facilitates its addition across the nitrile's carbon-nitrogen triple bond to form the selenoamide intermediate. nih.govmdpi.com

In the second step, the selenoamide undergoes cyclization with an α-haloketone, such as a phenacyl bromide, to yield the final 1,3-selenazole. mdpi.comthieme-connect.com This condensation reaction proceeds through the formation of an intermediate that cyclizes and dehydrates to form the aromatic selenazole ring. nih.gov This method is effective for a range of aromatic and aliphatic nitriles, providing a direct route to functionalized nitrogen and selenium-containing heterocycles. nih.govmdpi.com

Table 1: General Synthesis of 1,3-Selenazoles from Aromatic Nitriles

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Selenoamide Formation | Nitrile + P₂Se₅ in refluxing EtOH/H₂O | Primary Selenoamide |

| 2 | Cyclization | Selenoamide + α-Haloketone in a solvent like Ethanol or DMF | Functionalized 1,3-Selenazole |

Photochemical Transformations and Their Applications

Photochemical reactions provide unique pathways for chemical transformations that are often inaccessible under thermal conditions. For halogenated aromatic compounds like this compound, photochemistry can initiate specific reactions, such as nucleophilic aromatic substitution (SNAr).

Research has shown that unactivated aryl halides, which are typically resistant to nucleophilic attack, can undergo SNAr reactions under photochemical conditions. researchgate.net This process involves irradiating the aryl halide in the presence of a nucleophile. The light provides the energy to overcome the activation barrier, enabling the substitution of the halide. For this compound, this could allow the chlorine atom to be replaced by various nucleophiles, offering a method for late-stage functionalization to create diverse derivatives. This photochemical approach is notable for proceeding without the need for metal catalysts. researchgate.net

Other photochemical reactions observed in related aromatic systems, such as phenanthrenequinone, include the 1,4-addition of ethers across the dione (B5365651) moiety upon irradiation. dss.go.th While structurally different, these examples highlight the potential for light-induced transformations in complex aromatic molecules. In the case of certain bicyclic chloro-ketones, photolysis can induce ring contraction, demonstrating the diverse structural rearrangements possible through photochemical pathways. rsc.org

Advanced Spectroscopic and Structural Elucidation Studies of 7 Chloro 1 Naphthonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise insights into the connectivity and chemical environment of atoms within a molecule. For 7-Chloro-1-naphthonitrile, both proton (¹H) and carbon-13 (¹³C) NMR studies are fundamental for its structural confirmation.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of both the nitrile (-C≡N) group and the chlorine (-Cl) atom. The signals would appear in the aromatic region, typically between 7.5 and 8.5 ppm.

The chlorine atom at the C-7 position and the nitrile group at the C-1 position cause distinct downfield shifts for adjacent protons due to their electron-withdrawing nature. The proton at C-8, being ortho to the chlorine, and the proton at C-2, being ortho to the nitrile group, are expected to be significantly deshielded. The coupling constants (J), which describe the interaction between neighboring protons, are critical for assigning specific signals. Typical coupling constants in naphthalene systems help differentiate between ortho (3J ≈ 7–9 Hz), meta (4J ≈ 1–3 Hz), and para (5J ≈ 0.5 Hz) protons researchgate.net.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data are estimated based on substituent effects on naphthalene derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.70 | Doublet | 3JH2-H3 ≈ 7.5 |

| H-3 | 7.60 | Triplet | 3JH3-H2 ≈ 7.5, 3JH3-H4 ≈ 8.0 |

| H-4 | 8.10 | Doublet | 3JH4-H3 ≈ 8.0 |

| H-5 | 7.95 | Doublet | 3JH5-H6 ≈ 8.5 |

| H-6 | 7.55 | Doublet of Doublets | 3JH6-H5 ≈ 8.5, 4JH6-H8 ≈ 2.0 |

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. The spectrum will show ten signals for the aromatic carbons of the naphthalene core and one signal for the nitrile carbon.

The carbon atom directly attached to the chlorine (C-7) will experience a significant downfield shift. Similarly, the carbon bearing the nitrile group (C-1) will have its chemical shift influenced. Quaternary carbons (C-1, C-4a, C-7, C-8a) are typically weaker in intensity. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 110-120 ppm oregonstate.edu. The substituent effects on the chemical shifts of naphthalene derivatives have been extensively studied and provide a basis for signal assignment nih.govacs.org.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Note: Data are estimated based on substituent effects on naphthalene derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 110.5 |

| C-2 | 133.0 |

| C-3 | 128.5 |

| C-4 | 129.0 |

| C-4a | 132.0 |

| C-5 | 125.0 |

| C-6 | 130.0 |

| C-7 | 136.0 |

| C-8 | 127.5 |

| C-8a | 131.5 |

The presence of the chlorine atom on the naphthalene ring has a pronounced deshielding effect on nearby nuclei in both ¹H and ¹³C NMR spectra. This effect stems from the high electronegativity of chlorine, which withdraws electron density from the aromatic system through an inductive effect msu.edu.

This withdrawal of electron density reduces the magnetic shielding around the adjacent nuclei. As a result, these nuclei experience a stronger effective magnetic field and resonate at a higher frequency, which corresponds to a larger chemical shift value (a downfield shift). In the ¹H NMR spectrum, this effect is most notable for the protons at the ortho (H-6, H-8) positions. In the ¹³C NMR spectrum, the deshielding is most dramatic for the carbon atom directly bonded to the chlorine (C-7) rsc.org. Comparing the predicted shifts to those of the parent 1-naphthonitrile nih.gov highlights this phenomenon, where the signals for nuclei on the chlorine-substituted ring are shifted significantly downfield.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations msu.edu.

The most diagnostic feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration typically gives rise to a sharp and moderately intense absorption peak. For aromatic nitriles, this peak is generally observed in the range of 2240–2220 cm⁻¹ libretexts.org. The conjugation of the nitrile group with the naphthalene ring system slightly lowers the frequency compared to aliphatic nitriles.

Table 3: Characteristic IR Absorption for the Nitrile Group

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|

The stretching vibration of the carbon-chlorine (C-Cl) bond in aromatic compounds also gives rise to a characteristic absorption band in the IR spectrum. These absorptions are typically found in the fingerprint region of the spectrum, which is often complex msu.edu. For aryl chlorides, the C-Cl stretching vibration generally appears in the range of 850–550 cm⁻¹ udel.edu. The precise position can be influenced by the substitution pattern on the aromatic ring. This band is often strong but can sometimes be difficult to assign definitively due to the presence of other absorptions in this region, such as C-H out-of-plane bending vibrations.

Table 4: Characteristic IR Absorption for the Aryl C-Cl Bond

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|

X-ray Crystallography for Solid-State Structural Analysis

No crystallographic data, including details on crystal packing, intermolecular interactions, bond lengths, or bond angles for this compound, could be retrieved from the available scientific databases. Therefore, a detailed analysis under this section cannot be provided.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Similarly, specific mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data, such as fragmentation patterns or exact mass measurements for this compound, were not found in the conducted search.

Due to the absence of specific research data for this compound, the following sections and the corresponding data tables cannot be generated as requested.

Computational Chemistry and Mechanistic Insights for 7 Chloro 1 Naphthonitrile

Density Functional Theory (DFT) Calculationsmdpi.commdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for calculating the structural and electronic properties of molecules, providing a balance between accuracy and computational cost. mdpi.comresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 7-Chloro-1-naphthonitrile, this process involves calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy state (the ground state) is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. The naphthalene (B1677914) core is expected to be largely planar, with the chlorine atom and the nitrile group lying in the same plane.

Electronic structure analysis through DFT provides a map of the electron density distribution, which is crucial for understanding the molecule's properties. Key parameters derived from this analysis include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atom of the nitrile group and the chlorine atom are expected to be regions of high electron density, making them potential sites for electrophilic attack.

| Calculated Property | Description | Predicted Influence on this compound |

|---|---|---|

| Optimized Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-Cl and C-CN bond lengths provide insight into the strength of these bonds. Aromatic C-C bonds will be intermediate between single and double bonds. |

| Optimized Bond Angles (°) | The angle formed between three adjacent atoms across at least two bonds. | Angles around the substituted carbon atoms (C1 and C7) may show slight deviations from the ideal 120° of sp² hybridization due to steric and electronic effects of the substituents. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | The electron-withdrawing nature of both the chloro and nitrile groups is expected to induce a significant molecular dipole moment. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Reveals electron-rich (negative potential) sites near the N and Cl atoms and electron-poor (positive potential) regions over the aromatic rings. |

This table presents theoretical properties that can be determined for this compound using DFT calculations. The predictions are based on the known effects of chloro and nitrile functional groups on aromatic systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and more reactive. researchgate.net For this compound, DFT calculations can precisely determine the energies of these orbitals. The electron-withdrawing chloro and nitrile groups are expected to lower the energy of both the HOMO and LUMO compared to the parent naphthalene molecule. researchgate.net

| Orbital/Parameter | Energy (eV) - Naphthalene (Illustrative) samipubco.com | Significance for Reactivity |

|---|---|---|

| HOMO | -6.13 | Represents the ability to donate electrons. A higher HOMO energy indicates a better electron donor. researchgate.net |

| LUMO | -1.38 | Represents the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. youtube.com |

| HOMO-LUMO Gap | 4.75 | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |

Molecular Dynamics (MD) Simulationsnih.gov

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system. nih.gov

MD simulations are particularly useful for studying how a solute molecule, such as this compound, interacts with solvent molecules. frontiersin.org In a typical simulation, a single molecule of this compound is placed in a box filled with a chosen solvent (e.g., water, acetonitrile, or methanol), and the trajectories of all atoms are tracked over time.

These simulations can reveal the structure of the solvation shell around the solute, identifying preferential orientations of solvent molecules and the strength of solute-solvent interactions. For instance, in a polar solvent, the positive ends of the solvent dipoles would be expected to orient towards the electron-rich chlorine and nitrile groups of this compound. The results can be used to calculate thermodynamic properties such as the free energy of solvation, which is critical for understanding solubility and partitioning behavior. researchgate.net

Should this compound be investigated as a potential biologically active agent, MD simulations would be indispensable for studying its interactions with protein targets. nih.gov The process often begins with molecular docking to predict the most likely binding pose of the ligand within the protein's active site. This static complex is then used as the starting point for an MD simulation.

The simulation reveals the dynamic behavior of the ligand-protein complex over time. nih.gov Researchers can analyze the stability of the binding pose, observe conformational changes in both the ligand and the protein upon binding, and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modelingnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org The fundamental principle is that the structural properties of a molecule determine its activity. science.gov

To build a QSAR model relevant to this compound, one would need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition or receptor binding affinity). For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can be categorized as:

Physicochemical: Such as logP (lipophilicity), molecular weight, and molar refractivity.

Electronic: Derived from quantum chemical calculations (like DFT), including HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

Topological: Based on the 2D graph representation of the molecule, describing its size, shape, and branching.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov this compound could serve as a scaffold or a data point within such a modeling study.

Correlation of Electronic Parameters with Biological Activity Data

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. In these studies, electronic parameters, which describe the electronic properties of a molecule, are often used as descriptors to build predictive models. For a molecule like this compound, various electronic descriptors would be calculated to understand how its electron distribution influences its potential biological interactions.

While specific QSAR studies focused solely on this compound are not prominent in the literature, the methodology can be understood from studies on related compounds. For instance, QSAR models have been developed for novel 1,8-naphthimide derivatives, which also feature the naphthalene core, to predict their efficacy as DNA-targeting agents against osteosarcoma. nih.gov Such studies typically involve calculating a range of descriptors and selecting the most relevant ones to build a predictive model.

For a hypothetical QSAR study of this compound and its analogs, the following electronic parameters would be crucial:

| Electrostatic Potential (ESP) | The potential energy experienced by a positive charge at various points around the molecule. | Maps electron-rich (negative ESP) and electron-poor (positive ESP) regions, guiding the understanding of non-covalent binding interactions. |

These parameters would be calculated for a series of related compounds and correlated with their measured biological activity (e.g., IC₅₀ values) to generate a predictive model.

Atom-Based 3D-QSAR for Predictive Modeling

Atom-based 3D-QSAR is a powerful computational technique that extends QSAR analysis into three-dimensional space to better understand the structure-activity relationship. Unlike traditional QSAR, which uses numerical descriptors, 3D-QSAR models consider the 3D arrangement of atoms and the associated steric and electrostatic fields. nih.gov The goal is to identify the key spatial features of a molecule that are critical for its biological activity.

The process involves aligning a set of active molecules and placing them in a 3D grid. The interaction energies (steric, electrostatic, hydrophobic, etc.) of each molecule with a probe atom are calculated at each grid point, generating a field. These field values are then used as variables to build a statistical model, often using Partial Least Squares (PLS) regression.

A typical atom-based 3D-QSAR study on a series of compounds, such as chalcone (B49325) derivatives studied as tubulin inhibitors, involves several key steps:

Dataset Preparation : A diverse set of molecules with known biological activities is compiled and divided into a training set (to build the model) and a test set (to validate it). orientjchem.org

Pharmacophore Hypothesis Generation : A common pharmacophore model, representing the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings), is developed. orientjchem.org

Model Building : Using the aligned molecules of the training set, a 3D-QSAR model is generated. nih.gov

Model Validation : The model's statistical significance and predictive power are rigorously assessed.

The robustness of a 3D-QSAR model is evaluated using several statistical parameters. A highly predictive model will have strong statistical metrics, as illustrated by a study on Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors. nih.gov

Table 2: Example Statistical Validation Parameters for a 3D-QSAR Model

| Parameter | Description | Value from Example Study nih.gov | Interpretation |

|---|---|---|---|

| R² | Squared correlation coefficient for the training set. | 0.9557 | Indicates a strong fit of the model to the training data. |

| SD | Standard deviation of the regression. | 0.2334 | A lower value indicates less error in the regression. |

| F | Fisher's variance ratio. | 215.5 | A high F-value signifies a statistically significant model. |

| Q²ext | External validation squared correlation coefficient for the test set. | 0.7510 | Shows good predictive power for compounds not used in model generation. |

| RMSE | Root mean square error for the test set. | 0.5225 | Measures the average magnitude of prediction errors. |

| Pearson-R | Correlation coefficient between predicted and observed activities for the test set. | 0.8676 | A value close to 1 indicates high predictive accuracy. |

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions in space where specific properties (e.g., bulky groups, electron-withdrawing groups) would increase or decrease biological activity, thereby guiding the design of more potent molecules. orientjchem.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAAr), where the chlorine atom is replaced by a nucleophile.

A computational study of such a reaction would involve mapping the potential energy surface to identify the most favorable pathway. This approach has been successfully applied to understand the SNAAr on other activated naphthalene systems. For example, a DFT study (using the B3LYP functional with the 6-31G* basis set) on the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines rationalized the observed differences in reactivity. scirp.orgscirp.org The study demonstrated that the stability of the intermediate Meisenheimer complex was the key factor controlling the reaction outcome. scirp.org

A similar computational investigation into the reactivity of this compound would proceed through the following steps:

Table 3: Steps for Computational Elucidation of a Reaction Mechanism

| Step | Description | Computational Output |

|---|---|---|

| 1. Geometry Optimization | The 3D structures of the reactant (this compound), the nucleophile, the intermediate Meisenheimer complex, and the final product are optimized to find their lowest energy conformations. | Optimized molecular geometries and their corresponding electronic energies. |

| 2. Transition State Search | The structure and energy of the transition state(s) connecting the reactants to the intermediates and the intermediates to the products are located. | The geometry of the transition state(s) and the activation energy (energy barrier) for each step of the reaction. |

| 3. Frequency Calculation | Vibrational frequency calculations are performed on all optimized structures to confirm their nature (i.e., minima have all real frequencies, transition states have one imaginary frequency). | Confirmation of stationary points on the potential energy surface and calculation of thermodynamic properties (e.g., Gibbs free energy). |

| 4. Reaction Pathway Mapping | An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified transition state correctly connects the desired reactant and product. | A map of the minimum energy path, confirming the proposed mechanism. |

By calculating the activation energies and the energies of intermediates, researchers can predict reaction rates, understand substituent effects, and explain the regioselectivity of reactions, providing deep mechanistic insights that are often difficult to obtain through experimental means alone. scirp.org

Synthesis and Investigation of 7 Chloro 1 Naphthonitrile Derivatives

Structural Modification Strategies and Their Synthetic Feasibility

The synthetic accessibility of 7-Chloro-1-naphthonitrile derivatives is a critical first step in exploring their potential applications. The presence of the chloro and nitrile functionalities on the naphthalene (B1677914) ring system offers multiple avenues for structural modification. General strategies for the synthesis of related heterocyclic compounds, such as azetidinones and Schiff bases, provide a strong basis for predicting the synthetic feasibility of this compound derivatives.

For instance, the synthesis of azetidinone (β-lactam) rings typically involves the cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. niscpr.res.in This well-established protocol could be applied to Schiff bases derived from an amino-substituted this compound precursor. The initial step would involve the reduction of the nitrile group to an amine, followed by condensation with an appropriate aldehyde to form the Schiff base. Subsequent cyclization would yield the desired naphthalene-containing azetidinone.

Similarly, the formation of Schiff bases is a straightforward condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. jetir.org An amino derivative of this compound could readily react with a variety of aldehydes to produce a library of Schiff base derivatives, each with unique electronic and steric properties.

The synthesis of pyrazoline derivatives often begins with the preparation of α,β-unsaturated carbonyl compounds known as chalcones. rdd.edu.iqthepharmajournal.com These chalcones, which can be synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde, serve as key intermediates. For example, a hypothetical acetyl-7-chloro-naphthalene could be condensed with various aromatic aldehydes to produce the corresponding chalcones. Subsequent cyclization of these chalcones with hydrazine (B178648) hydrate (B1144303) would yield the desired pyrazoline ring fused to the 7-chloro-naphthalene scaffold. nih.govdergipark.org.tr

The following table outlines the general synthetic feasibility for these modifications:

| Derivative Class | General Synthetic Precursor(s) | Key Reaction Type(s) | Feasibility |

| Azetidinone | Amino-7-chloro-1-naphthonitrile, Aldehyde, Chloroacetyl chloride | Schiff base formation, Cycloaddition | High |

| Schiff Base | Amino-7-chloro-1-naphthonitrile, Aldehyde/Ketone | Condensation | High |

| Pyrazoline | Acetyl-7-chloro-naphthalene, Aldehyde, Hydrazine hydrate | Claisen-Schmidt condensation, Cyclization | High |

Comparative Studies with Related Naphthonitrile Analogues

To fully understand the structure-activity relationships of this compound derivatives, comparative studies with its isomers and other halogenated analogues are essential.

Halogen Exchange Studies (e.g., vs. 7-Bromo-1-naphthonitrile)

Halogen exchange or displacement reactions offer a pathway to introduce other halogens, such as bromine or fluorine, at the C-7 position. savemyexams.comyoutube.comyoutube.comsavemyexams.comyoutube.com A comparative study of this compound with 7-Bromo-1-naphthonitrile would provide valuable data on the effect of the halogen's size and electronegativity. The carbon-halogen bond strength and length differ between chlorine and bromine, which can affect the reactivity of the molecule in subsequent synthetic steps and its binding affinity to biological targets. The synthesis of related bromonaphthalene carbonitriles has been reported, suggesting the feasibility of preparing 7-Bromo-1-naphthonitrile for such comparative investigations.

Design of Hybrid Molecular Architectures Incorporating this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold can be envisioned as a core component in a variety of hybrid molecular architectures.

Naphthalene-Containing Azetidinone, Schiff Base, Pyrazoline, and Benzimidazole (B57391) Derivatives

As previously discussed, the synthesis of azetidinone, Schiff base, and pyrazoline derivatives incorporating the 7-chloro-naphthalene moiety is synthetically feasible. These hybrid molecules would combine the structural features of the naphthalene ring with the known biological activities of the respective heterocyclic rings. For instance, azetidinone derivatives are known to exhibit a wide range of pharmacological activities. globalresearchonline.net Similarly, pyrazolines are recognized for their diverse biological properties. nih.gov

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. A 7-chloro-naphthalene-1-carboxylic acid could be a key starting material for the synthesis of novel benzimidazole hybrids.

Hybrid Compounds with Pyrimidine (B1678525) and Thiadiazole Moieties

The following table summarizes the potential hybrid molecular architectures and their key components:

| Hybrid Architecture | Core Scaffolds | Potential Synthetic Approach |

| Naphthalene-Azetidinone | This compound, Azetidinone | Cycloaddition of a Schiff base derived from an amino-naphthalene precursor. |

| Naphthalene-Schiff Base | This compound, Imine | Condensation of an amino-naphthalene with a carbonyl compound. |

| Naphthalene-Pyrazoline | This compound, Pyrazoline | Cyclization of a chalcone (B49325) derived from an acetyl-naphthalene precursor. |

| Naphthalene-Benzimidazole | This compound, Benzimidazole | Condensation of a naphthalene-carboxylic acid with an o-phenylenediamine. |

| Naphthalene-Pyrimidine | This compound, Pyrimidine | Multi-step synthesis involving functionalized naphthalene and pyrimidine precursors. |

| Naphthalene-Thiadiazole | This compound, Thiadiazole | Multi-step synthesis involving functionalized naphthalene and thiadiazole precursors. |

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the advanced applications of This compound in the precise areas of antiviral, anticancer, and antimicrobial research as outlined in the requested article structure.

The searches conducted did not yield any studies on the efficacy or mechanism of action of this compound against Zika virus, Dengue virus, breast cancer cell lines (such as MCF-7), or specific bacterial strains like Staphylococcus aureus and Escherichia coli.

While research exists for other naphthalene derivatives and related compounds in these fields, the strict adherence to the specified subject "this compound" and the provided outline cannot be fulfilled with the currently accessible information. Therefore, the generation of a scientifically accurate article focusing solely on the requested topics for this specific chemical compound is not possible at this time.

Advanced Applications in Chemical Research Involving 7 Chloro 1 Naphthonitrile

Applications in Medicinal Chemistry Research

Antimicrobial Research: Structure-Activity Relationships and Efficacy against Pathogens

Efficacy against Fungal Strains

The naphthalene (B1677914) scaffold, a core component of 7-chloro-1-naphthonitrile, is a recurring motif in a variety of bioactive compounds, including those with demonstrated antifungal properties. Research into naphthalene derivatives has revealed that the introduction of specific functional groups can significantly enhance their antimicrobial activity.

Derivatives of 1-chloromethyl naphthalene have been synthesized and evaluated for their in vitro antifungal activity. These studies have shown that certain chloro- and fluoro-substituted N-(naphthalen-1-ylmethyl)aniline and N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine derivatives exhibit notable antifungal profiles. researchgate.net Similarly, studies on 7-chloro-4-arylhydrazonequinolines, which share the 7-chloroquinoline core that is structurally related to this compound, have demonstrated significant in vitro antifungal activity against a panel of oral fungi, including various Candida species. nih.govnih.gov Several of these compounds displayed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. nih.govnih.gov

Furthermore, the antifungal potential of azole derivatives incorporating a naphthalene ring has been investigated against both planktonic and biofilm forms of Candida spp. nih.gov These compounds have shown potent activity, with MIC values often lower than that of fluconazole, highlighting the importance of the naphthalene moiety for antifungal efficacy. nih.gov The antifungal activity of naphthoquinones, another class of naphthalene derivatives, has also been extensively reviewed, with many compounds showing promising activity against Candida species. scielo.brnih.gov The collective evidence from these studies on related chlorinated naphthalene and quinoline derivatives suggests that this compound is a promising scaffold for the development of novel antifungal agents.

| Compound Class | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 7-chloro-4-arylhydrazonequinolines | Candida spp. | Comparable to fluconazole | nih.govnih.gov |

| Azole derivatives with naphthalene ring | C. albicans | 0.125 µg/ml | nih.gov |

| Azole derivatives with naphthalene ring | C. parapsilosis | 0.0625 µg/ml | nih.gov |

| Azole derivatives with naphthalene ring | C. krusei | 2 µg/ml | nih.gov |

Modulation of Biological Pathways: Enzyme and Protein Interactions

The ability of small molecules to interact with and modulate the function of enzymes and proteins is fundamental to drug discovery. The naphthalene framework, as found in this compound, is present in various compounds that have been shown to engage with biological targets. While direct studies on the enzyme and protein interactions of this compound are not extensively documented, research on structurally related compounds provides insights into its potential in this area.

For instance, chlorinated naphthalenes are known inducers of cytochrome P-450 (CYP)–dependent microsomal enzymes. inchem.org Specifically, certain hexachlorinated naphthalene isomers have been shown to induce CYP1A1, an activity characteristic of dioxin-like compounds that is mediated through the cytosolic Ah receptor. inchem.org This suggests that the chlorinated naphthalene core of this compound could potentially interact with this or other enzymatic pathways.

The evaluation of enzyme inhibition is a critical step in identifying new therapeutic agents. nih.gov Assays to detect inhibitors of proteases like trypsin and chymotrypsin are well-established and can be used to screen compound libraries for activity. nih.gov The potential for naphthalene-containing compounds to act as enzyme inhibitors is an active area of research. While rhodanine-based compounds, which can also feature aromatic scaffolds, have been identified as frequent hitters in screening campaigns, their activity is often non-specific. nih.gov This highlights the importance of careful validation of any observed enzyme inhibition.

Role in Complex Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis, providing a scaffold that can be elaborated into a wide array of more complex molecular architectures. The naphthalene core is a privileged structure in medicinal chemistry, and the presence of the chloro and nitrile functional groups offers multiple avenues for synthetic modification. researchgate.net The aromatic nature of the naphthalene ring allows for electrophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chlorine atom can be substituted through various nucleophilic aromatic substitution or cross-coupling reactions.

The utility of naphthalene derivatives as foundational structures for pharmacologically important drugs is well-documented. nih.govmdpi.com The planar and heteroaromatic characteristics of many naphthalene-derived scaffolds, such as naphthylimides, allow them to intercalate into DNA, a property that underpins many of their biological activities. nih.govmdpi.com The ease of synthesis and functionalization of the naphthalene core makes it an attractive starting point for the development of new compounds. nbinno.com

A significant application of this compound and related compounds is in the synthesis of nitrogen-containing heterocycles, which are of paramount importance in medicinal chemistry.

Quinolones: The quinolone scaffold is the core of a major class of synthetic antibiotics. mdpi.com Various synthetic strategies, such as the Conrad–Limpach–Knorr and Gould–Jacobs reactions, are employed for the synthesis of quinolone derivatives. mdpi.com The discovery of the first antimicrobial quinolone was a serendipitous finding during the synthesis of chloroquine, highlighting the importance of chloro-substituted quinoline precursors. nih.gov While direct synthesis from this compound would require transformation of the nitrile group, the 7-chloroquinoline core is a key intermediate in the synthesis of many bioactive molecules. amazonaws.com For instance, naphthoquinone-quinolone hybrids have been synthesized and shown to possess antitumor effects. nih.gov

Triazoles: Triazoles are another class of five-membered heterocyclic compounds with a broad spectrum of biological activities. nih.govfrontiersin.org The synthesis of 1,2,3-triazoles is often achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne, a reaction that is a cornerstone of "click chemistry". nih.govorganic-chemistry.org Naphthol-based 1,2,3-triazole derivatives have been synthesized and evaluated for their antifungal, antioxidant, and antitubercular activities. researchgate.net Furthermore, 1,2,4-triazole derivatives have been synthesized from 2-naphthol, demonstrating the utility of the naphthalene scaffold in accessing this class of heterocycles. researchgate.net The nitrile group of this compound could potentially be converted to other functional groups that would facilitate its incorporation into triazole synthesis.

The development of stereoselective and stereospecific reactions is a central theme in modern organic synthesis, particularly for the preparation of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect. masterorganicchemistry.com While specific applications of this compound in stereoselective synthesis are not widely reported, its structure presents opportunities for the development of such methodologies.

Asymmetric synthesis often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. frontiersin.org For instance, catalytic asymmetric synthesis can be employed to create chiral centers with high enantioselectivity. frontiersin.org The nitrile group in this compound could potentially be a substrate for asymmetric reactions. For example, the development of methods for the asymmetric addition to the nitrile group could lead to chiral amines or other functional groups.

Furthermore, the naphthalene ring itself can be a source of chirality if appropriately substituted to create atropisomers. Recent advances in catalytic asymmetric synthesis have focused on the creation of C–N axially chiral scaffolds. nih.gov The functional groups on this compound could be modified to create precursors for such atroposelective transformations.

Contributions to Materials Science Research

Naphthalene derivatives have found applications in materials science, particularly in the development of organic electronic materials, dyes, and fluorescent probes. nbinno.com The conjugated π-electron system of the naphthalene core gives rise to desirable optical and electronic properties. nbinno.com

While the direct application of this compound in materials science is an emerging area, related compounds have shown promise. For example, photoreactions of 1- and 2-naphthonitriles have been studied in the context of forming cyclobutanes and products of photoreduction, which could have applications in photolithography or molecular switching. cdnsciencepub.comacs.org

Naphthalene phthalimide derivatives have been investigated as model compounds for electrochromic materials. mdpi.com These materials exhibit changes in their optical properties upon electrochemical reduction. Additionally, polyether derivatives of β-naphthalene sulfonate polymers have been synthesized and characterized, indicating the utility of the naphthalene scaffold in polymer chemistry. semanticscholar.org The presence of the chloro and nitrile groups on this compound provides handles for polymerization or for tuning the electronic properties of the naphthalene core, suggesting its potential as a building block for novel functional materials.

No Publicly Available Research Found for Advanced Applications of this compound in Polymer Chemistry and Materials Science

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data are publicly available regarding the application of the chemical compound this compound in the fields of polymer chemistry and advanced materials, as outlined in the requested article structure.

The initial request focused on generating an article detailing the role of this compound in enhancing the thermal stability and mechanical properties of polymers, as well as its use in the development of advanced materials and coatings. However, extensive searches did not yield any studies, papers, or datasets that specifically investigate or report on these applications for this particular compound.

The performed searches included targeted queries for:

"this compound" in conjunction with "polymer chemistry," "thermal stability," "mechanical properties," "advanced materials," and "coatings."

Broader searches on "halogenated naphthonitriles" and "chlorinated aromatic nitriles" in polymer synthesis to identify potentially related research.

Inquiries into the reactivity and properties of this compound that might suggest its utility in these areas.

While information is available for related compounds, such as other naphthonitrile derivatives or general principles of chlorine and nitrile chemistry in polymers, there is a conspicuous absence of literature pertaining specifically to this compound within the requested contexts.

Therefore, it is not possible to generate the requested article on "" with the specified subsections on "Polymer Chemistry: Enhancing Thermal Stability and Mechanical Properties" and "Development of Advanced Materials and Coatings," as no scientific basis for such an article could be located in the public domain.

Future Research Directions and Emerging Paradigms for 7 Chloro 1 Naphthonitrile Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design

For 7-Chloro-1-naphthonitrile, AI and ML algorithms could be instrumental in several key areas:

Predictive Modeling: By training models on existing libraries of halogenated aromatic compounds and naphthonitrile derivatives, it is possible to predict the physicochemical properties, potential biological activities, and toxicity profiles of this compound and its analogs. nih.govmdpi.com This in silico screening can help prioritize the synthesis of compounds with the highest probability of desired outcomes. nih.gov

De Novo Design: Generative AI models can design novel molecular structures based on a set of desired parameters. mdpi.com Starting with the this compound scaffold, these algorithms could generate derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved material characteristics.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes to this compound and its derivatives, potentially uncovering more sustainable or cost-effective pathways than those currently conceptualized. mdpi.com

The integration of AI and ML promises to significantly reduce the time and resources required to explore the chemical space around this compound, paving the way for the rapid discovery of new applications.

Sustainable Synthesis Methodologies and Green Chemistry Principles

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. Future research on this compound should prioritize the development of sustainable synthesis methods that are safer, more efficient, and utilize renewable resources.

Key areas for investigation include:

Alternative Cyanide Sources: Traditional cyanation reactions often employ highly toxic reagents like sodium or potassium cyanide. nih.gov Research into greener alternatives, such as the use of less toxic and more stable cyanide sources like potassium ferrocyanide, is crucial. researchgate.net Exploring nonmetallic cyano-group sources could further enhance the safety and environmental profile of the synthesis. nih.govresearchgate.net

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a highly selective and environmentally benign approach to nitrile synthesis under mild reaction conditions. mdpi.comnih.gov Investigating the potential of engineered enzymes to convert a suitable precursor to this compound could lead to a truly green synthetic route.

Catalytic Systems: The development of highly efficient and reusable catalysts can significantly improve the sustainability of chemical processes. Future work could focus on designing novel transition-metal catalysts or even metal-free catalytic systems for the cyanation of the corresponding chloro-naphthalene precursor. researchgate.net

Solvent Selection: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into the use of greener solvents, such as ionic liquids or deep eutectic solvents, or even performing reactions under solvent-free conditions, would be a significant step towards a more sustainable synthesis of this compound. acs.orgorganic-chemistry.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more economically viable and environmentally responsible.

Exploration of Novel Biological Targets and Therapeutic Areas

Halogenated aromatic compounds are a well-established class of molecules in medicinal chemistry, often exhibiting enhanced biological activity and metabolic stability. researchgate.net While the specific biological profile of this compound is yet to be extensively studied, its structural features suggest several promising avenues for therapeutic exploration.

Future research should focus on:

Screening against Diverse Biological Targets: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. The presence of the chloro and nitrile functionalities provides opportunities for various molecular interactions. researchgate.net

Antimicrobial and Antiviral Activity: Many halogenated natural products have demonstrated potent antimicrobial and antiviral properties. nih.govresearchgate.net Evaluating this compound and its derivatives for activity against a panel of pathogenic bacteria, fungi, and viruses could lead to the development of new anti-infective agents.

Anticancer Potential: The nitrile group can be a key pharmacophore in various anticancer agents. Investigating the cytotoxic effects of this compound on different cancer cell lines and elucidating its mechanism of action could reveal its potential as a lead compound for oncology.

Enzyme Inhibition: The unique electronic properties conferred by the halogen and nitrile groups may enable this compound to act as an inhibitor for specific enzymes involved in disease pathways. researchgate.net

A systematic exploration of the biological activity of this compound is essential to unlock its therapeutic potential.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques that allow for in-situ and operando monitoring can provide real-time insights into the formation of this compound. wikipedia.orghideninc.com

Future studies could employ:

Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a catalyst or reacting system under actual process conditions while measuring its activity or selectivity. wikipedia.orglehigh.edu Techniques like operando infrared (IR) spectroscopy could be used to identify reaction intermediates and understand the role of the catalyst in the cyanation process. ornl.gov

In-Situ Raman and IR Spectroscopy: These techniques can monitor the progress of a reaction in real-time by tracking the vibrational modes of reactants, intermediates, and products. spectroscopyonline.comfrontiersin.org This can provide valuable data on reaction kinetics, help identify rate-limiting steps, and facilitate process optimization. youtube.com

X-ray Absorption Spectroscopy (XAS): For reactions involving transition-metal catalysts, in-situ XAS can provide information about the oxidation state and coordination environment of the metal center, offering crucial insights into the catalytic cycle. researchgate.net

The application of these advanced spectroscopic techniques will enable a more profound understanding of the synthesis of this compound, leading to the development of more efficient and robust manufacturing processes. chemcatbio.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Chloro-1-naphthonitrile in laboratory settings?

- Methodology : Focus on reaction parameters (temperature, solvent polarity, catalyst selection) and purity optimization. Use controlled experiments to test the impact of chloro-substitution on naphthalene ring reactivity. Characterize intermediates via thin-layer chromatography (TLC) and confirm final product purity using GC-MS or HPLC .

- Data Interpretation : Compare yields under varying conditions (e.g., Friedel-Crafts vs. Ullmann coupling) and assess steric/electronic effects using computational tools like molecular orbital simulations .

Q. How can researchers reliably characterize this compound’s structural and electronic properties?

- Techniques :

- NMR Spectroscopy : Assign peaks for aromatic protons and chlorine-induced deshielding effects.

- X-ray Crystallography : Resolve crystal packing and bond-length variations caused by the nitrile group.

- FT-IR : Identify C≡N stretching vibrations (~2200 cm⁻¹) and aromatic C-Cl bonds .

Q. What are the standard protocols for assessing the acute toxicity of this compound in preclinical models?

- Experimental Design : Use OECD guidelines for acute oral toxicity (e.g., LD50 determination in rodents). Include controls for solvent effects (e.g., DMSO) and monitor hepatic/renal biomarkers post-exposure .

- Data Contradictions : Address variability in species-specific metabolic pathways by replicating studies across multiple models (e.g., zebrafish vs. murine systems) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in inhibiting cytochrome P450 enzymes?

- Methodology :

Kinetic Assays : Measure enzyme inhibition constants (Ki) using recombinant CYP isoforms.

Docking Simulations : Map ligand-enzyme interactions (e.g., AutoDock Vina) to identify binding motifs.

Metabolite Profiling : Use LC-MS to detect reactive intermediates formed during enzymatic turnover .

- Challenges : Resolve discrepancies between in vitro inhibition data and in vivo metabolic outcomes by incorporating physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies are effective in reconciling contradictory data on this compound’s environmental persistence?

- Analysis Framework :

- Meta-Analysis : Aggregate data from soil/water degradation studies and apply QSAR models to predict half-lives under varying pH/temperature conditions.

- Grey Literature : Include unpublished technical reports and conference proceedings to fill data gaps (e.g., photolysis rates in aquatic systems) .

Q. How can computational chemistry advance the design of this compound derivatives with enhanced selectivity?

- Workflow :

DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

MD Simulations : Simulate solvation effects and ligand-protein binding dynamics.

SAR Development : Corrogate electronic parameters (e.g., Hammett constants) with biological activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.